molecular formula C12H14F3NO2 B14836520 5-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)pyridine

5-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)pyridine

Cat. No.: B14836520
M. Wt: 261.24 g/mol
InChI Key: VVVONFVHEVHDRC-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C12H14F3NO2 and a molecular weight of 261.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with cyclopropoxy and isopropoxy substituents. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for introducing the trifluoromethyl group is through the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in target proteins. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)pyridine is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can impart distinct steric and electronic effects. These effects can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

5-cyclopropyloxy-3-propan-2-yloxy-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H14F3NO2/c1-7(2)17-10-5-9(18-8-3-4-8)6-16-11(10)12(13,14)15/h5-8H,3-4H2,1-2H3

InChI Key

VVVONFVHEVHDRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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